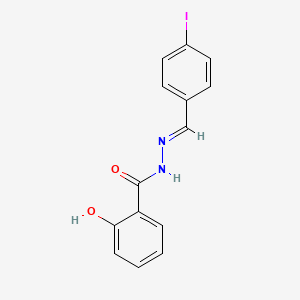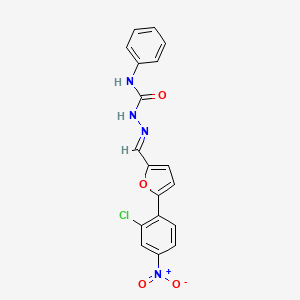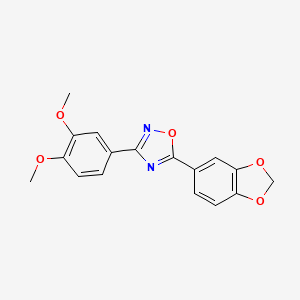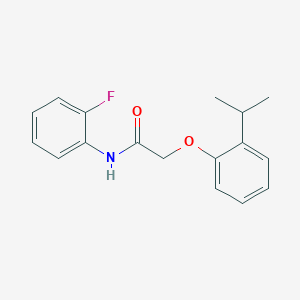![molecular formula C22H32N2O3 B5505177 4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5505177.png)
4-(4-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound is complex, involving multiple functional groups and a specific structure that allows for diverse reactions and applications. Its study involves synthesis techniques, structural analysis, and exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step processes, including ring-closing metathesis and radical cyclization. These methods afford bicyclic products from linear precursors, indicating a potential pathway for synthesizing complex structures like the one (Clive & Cheng, 2001). Additionally, a practical synthesis approach for related diazepane derivatives involves intramolecular cyclization, highlighting efficient strategies for assembling such frameworks (Gomi et al., 2012).
Molecular Structure Analysis
X-ray crystallography and other structural analyses reveal detailed insights into molecular geometry, including bond lengths, angles, and conformations. For compounds with similar complexity, crystal structure analysis plays a crucial role in understanding the spatial arrangement and interactions within the molecule (Moser et al., 2005).
Chemical Reactions and Properties
The compound's functionality suggests a range of chemical reactions it may undergo, including cycloadditions, which are prevalent in synthesizing heterocyclic compounds. For example, formal [4 + 1]-cycloadditions involving homopropargyl alcohols and diazo compounds offer a route to substituted tetrahydrofurans, indicating the compound's potential reactivity (Urabe et al., 2014).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. While specific data for this compound was not found, related research emphasizes the importance of structural elements in dictating these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are closely tied to the compound's specific configuration and substituents. Cycloaddition reactions, as well as reactions involving carbonyl ylides, provide insight into the compound's reactivity and potential transformations (Ibata et al., 1987).
Aplicaciones Científicas De Investigación
Tandem Ring-Closing Metathesis–Radical Cyclization
Clive and Cheng (2001) discussed α,ω-(Phenylseleno) carbonyl compounds undergoing sequential ring-closing metathesis and radical cyclization to afford bicyclic products. This research provides insights into the synthesis pathways that could be relevant for compounds like the one , highlighting the potential for creating complex bicyclic structures (Clive & Cheng, 2001).
Porphyrazines with Annulated Diazepine Rings
Tarakanov et al. (2011) investigated the synthesis of porphyrazines with annulated diazepine rings, which could be structurally related to the compound . The study focused on the solvent effects on spectral properties, demonstrating the intricate chemical behavior of such compounds (Tarakanov et al., 2011).
Synthesis of Rofecoxib Analogs
Abdellatif et al. (2013) described the synthesis of new rofecoxib analogs with expected anti-inflammatory activity. This research could be relevant for understanding the synthetic pathways and potential applications of similar compounds (Abdellatif et al., 2013).
Metal Carbene Precursors for Isochromene Derivatives
Ren et al. (2017) explored 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. Their findings could provide a framework for understanding how similar compounds might act as intermediates in complex organic syntheses (Ren et al., 2017).
Neighboring Group Participation in Carbene Chemistry
Tomioka et al. (1985) studied the effect of neighboring carboxylate groups on arylcarbene reactivity, which could be relevant for understanding the reactivity and synthesis routes of the compound (Tomioka et al., 1985).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclobutyl-[4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-19(10-8-17)21(26)24-14-4-13-23(15-16-24)20(25)18-5-3-6-18/h7-10,18,27H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAWLLKAUUUGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C(=O)C3CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)


![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)

![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505155.png)
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)

![1-[(5-ethylpyridin-2-yl)methyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5505191.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
